Methyl (r)-3-amino-3-(3-methylthiophen-2-yl)propanoate
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Overview
Description
Methyl ®-3-amino-3-(3-methylthiophen-2-yl)propanoate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and electronic devices due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl ®-3-amino-3-(3-methylthiophen-2-yl)propanoate, often involves multicomponent reactions and ring-forming processes. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources . Another method involves the use of substituted methanethiols and methyl 3-aryl-2-bromo-2-chloropropanoates as starting materials .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale chemical reactions using efficient catalytic systems. Nickel and palladium-based catalytic systems are often employed for the synthesis of functionalized thiophenes . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-amino-3-(3-methylthiophen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various alkyl or aryl groups onto the thiophene ring .
Scientific Research Applications
Methyl ®-3-amino-3-(3-methylthiophen-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl ®-3-amino-3-(3-methylthiophen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition and receptor binding. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene derivative used as an antispasmodic agent.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Uniqueness
Methyl ®-3-amino-3-(3-methylthiophen-2-yl)propanoate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13NO2S |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(3-methylthiophen-2-yl)propanoate |
InChI |
InChI=1S/C9H13NO2S/c1-6-3-4-13-9(6)7(10)5-8(11)12-2/h3-4,7H,5,10H2,1-2H3/t7-/m1/s1 |
InChI Key |
MWUPULFXWPZBGU-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(SC=C1)[C@@H](CC(=O)OC)N |
Canonical SMILES |
CC1=C(SC=C1)C(CC(=O)OC)N |
Origin of Product |
United States |
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